N-(2,4-dichlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(2,4-dichlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 2,4-dichlorophenyl group enhances its chemical stability and biological efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized using formamide or formic acid to yield the desired pyrazolo[3,4-d]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the ATP-binding site of these enzymes, the compound inhibits their activity, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 2-Chlorothieno[2,3-d]pyrimidin-4-amine
- 4-Methoxyphenylpyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness
N-(2,4-dichlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its dual inhibitory activity against multiple kinases, which can provide synergistic effects in the treatment of diseases like cancer. Its unique structure allows for selective binding to specific molecular targets, enhancing its therapeutic potential .
Properties
Molecular Formula |
C11H7Cl2N5 |
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Molecular Weight |
280.11 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H7Cl2N5/c12-6-1-2-9(8(13)3-6)17-10-7-4-16-18-11(7)15-5-14-10/h1-5H,(H2,14,15,16,17,18) |
InChI Key |
MKCMGMBDZKCMLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC2=NC=NC3=C2C=NN3 |
Origin of Product |
United States |
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